Cas no 62826-02-2 (5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one)

5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolidinone, 5-[(4-methoxyphenyl)methyl]-
- 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one
- 5-(4-Methoxybenzyl)oxazolidin-2-one
- 5-[(4-Methoxyphenyl)methyl]-2-oxazolidinone
- SCHEMBL11745695
- DTXSID701263151
- 62826-02-2
-
- Inchi: InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)6-10-7-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
- InChI Key: LSWVMTFWZXZMLL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 207.08954328Da
- Monoisotopic Mass: 207.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
- XLogP3: 1.7
5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45301794-2.5g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 2.5g |
$1837.0 | 2023-10-28 | |
Enamine | BBV-45301794-5.0g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 5.0g |
$2328.0 | 2023-01-30 | |
Enamine | BBV-45301794-10.0g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 10.0g |
$2926.0 | 2023-01-30 | |
Enamine | BBV-45301794-5g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 5g |
$2328.0 | 2023-10-28 | |
Enamine | BBV-45301794-1.0g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 1.0g |
$887.0 | 2023-01-30 | |
Enamine | BBV-45301794-1g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 1g |
$887.0 | 2023-10-28 | |
Enamine | BBV-45301794-10g |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
62826-02-2 | 95% | 10g |
$2926.0 | 2023-10-28 |
5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one
Introduction to 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one (CAS No. 62826-02-2)
5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile biological activities. This heterocyclic compound belongs to the oxazolidinone class, which has garnered considerable attention due to its potential in drug discovery and development. The molecular structure of 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one incorporates a phenyl ring substituted with a methoxy group, linked to an oxazolidinone core, which imparts distinct chemical and pharmacological properties.
The compound’s chemical formula and molecular weight are essential parameters that define its behavior in various chemical reactions and interactions. Specifically, the presence of the 4-methoxyphenyl moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. The oxazolidinone ring, on the other hand, is known for its stability and ability to form hydrogen bonds, which are crucial for its biological activity. These structural features collectively contribute to the compound’s utility in medicinal chemistry.
In recent years, 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one has been extensively studied for its pharmacological potential. One of the most promising applications is in the development of antimicrobial agents. The oxazolidinone scaffold is well-documented for its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it an effective candidate against resistant strains of bacteria. Furthermore, the 4-methoxyphenyl group may enhance the compound’s ability to penetrate bacterial membranes, thereby improving its efficacy.
Recent research has also highlighted the compound’s role in anti-inflammatory therapies. Studies have demonstrated that 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. This mechanism of action aligns with the growing demand for nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. The compound’s ability to interact with biological targets without causing significant side effects makes it an attractive option for further development.
The synthesis of 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-methoxyphenyl group is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions. These synthetic pathways have been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced techniques such as flow chemistry have also been employed to enhance scalability and reproducibility.
From a computational chemistry perspective, 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one has been subjected to molecular docking studies to predict its binding affinity to various biological targets. These studies have provided insights into the compound’s mechanism of action and have guided the design of more potent derivatives. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure of the molecule, which helps in understanding its reactivity and interaction with other molecules.
The pharmacokinetic properties of 5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one are another area of interest. Preliminary studies suggest that the compound exhibits good oral bioavailability and rapid absorption from the gastrointestinal tract. This makes it a suitable candidate for oral administration in therapeutic formulations. Furthermore, its metabolic stability has been assessed through in vitro studies using liver microsomes, indicating a favorable pharmacokinetic profile.
In conclusion,5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one (CAS No. 62826-02-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications,5-(4-methoxyphenyl)methyl-1,3-oxazolidin-2-one is poised to play a crucial role in developing next-generation therapeutics.
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